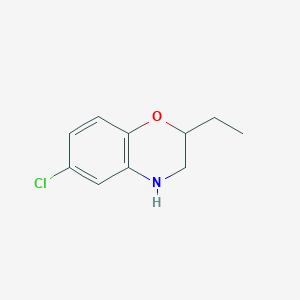

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C11H12ClNO3 . It is also known as “ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate” and has a molecular weight of 241.67 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives from the reaction of P-Chlorophenol and substituted aromatic aldehyde in methanolic ammonia solution has been described .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 . The compound has a topological polar surface area of 47.6 Ų and a complexity of 262 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.67 g/mol and an exact mass of 241.0505709 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- 6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is involved in chemical reactions leading to various compounds. For instance, it has been synthesized through reactions involving diethyl acetylenedicarboxylate with amines and hydrolyzed with hydrochloric acid, showing potential in organic synthesis and structural studies (Iwanami et al., 1964).

Agricultural Applications

- Benzoxazinones, to which 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is related, have been studied in the context of agricultural science. They play a role in triazine resistance in plants, potentially offering insights into herbicide resistance and environmental sustainability (Willett et al., 2016).

Biological Activity and Potential Therapeutic Uses

- Derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one, closely related to 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine, have shown potential in pharmacology, particularly in the development of anticonvulsant agents (De Marchi et al., 1971).

Antibacterial Properties

- Studies have synthesized compounds like 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and evaluated them for antibacterial activity, suggesting their potential use in developing new antibacterial agents (Kadian et al., 2012).

Materials Science Applications

- Benzoxazine compounds, including 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, have been explored for their thermal properties and potential applications in creating thermosetting resins, indicating their relevance in materials science and engineering (Muraoka et al., 2022).

Propiedades

IUPAC Name |

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-6-12-9-5-7(11)3-4-10(9)13-8/h3-5,8,12H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWWRCUIVCEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=C(O1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B1326665.png)

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)

![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)